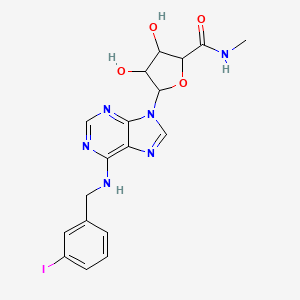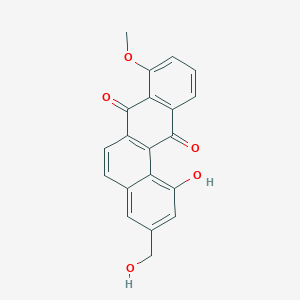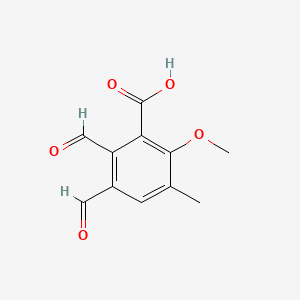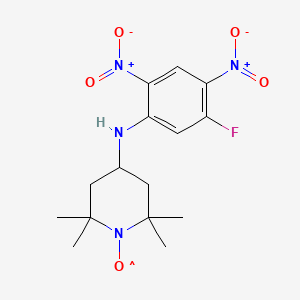
IB-MECA
Descripción general
Descripción
Métodos De Preparación
The synthesis of N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide involves several steps. One common method includes the reaction of 6-halopurine-9-riboside with a diol protecting reagent, followed by the oxidation of the primary alcohol in the diol-protected 6-halopurine-9-riboside . This method is noted for its simplicity and high yield, making it suitable for Good Manufacturing Production (GMP).
Análisis De Reacciones Químicas
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the A3 adenosine receptor and its interactions with other molecules.
Biology: The compound is used to investigate cellular processes and signaling pathways involving the A3 adenosine receptor.
Mecanismo De Acción
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide exerts its effects by selectively binding to the A3 adenosine receptor. This binding leads to the activation of several intracellular signaling pathways, including the inhibition of adenylate cyclase, stimulation of [35S]GTPγS binding, and translocation of arrestin . These pathways play crucial roles in mediating the compound’s anti-inflammatory and anti-cancer effects.
Comparación Con Compuestos Similares
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide is often compared with its 2-chloro analogue, Cl-IB-MECA. Both compounds are selective agonists for the A3 adenosine receptor and have similar therapeutic applications. Cl-IB-MECA has been found to have higher affinity and selectivity for the A3 adenosine receptor, making it a more potent agonist .
Other similar compounds include:
N6-(4-Amino-3-iodobenzyl)adenosine-5’-N-methyluronamide: This compound has been studied for its potential therapeutic effects and has shown promising results in preclinical studies.
2-Chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide: Known for its anti-proliferative effects on various types of tumors.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide stands out due to its unique structure and selective binding to the A3 adenosine receptor, making it a valuable compound for scientific research and therapeutic applications.
Propiedades
IUPAC Name |
3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















